[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone
Description
The target compound, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone, features a benzimidazole-pyrrolidine core linked to a 4-bromophenyl group via a methanone bridge. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its broad biological activities, including anti-viral, anti-proliferative, and anti-inflammatory properties . The pyrrolidine ring introduces conformational rigidity, while the 4-bromophenyl group may enhance lipophilicity and halogen bonding interactions.
Properties
Molecular Formula |
C18H16BrN3O |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C18H16BrN3O/c19-13-9-7-12(8-10-13)18(23)22-11-3-6-16(22)17-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,7-10,16H,3,6,11H2,(H,20,21) |
InChI Key |
QVJNELZEYKYKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-(Pyrrolidin-2-yl)-1H-benzimidazole
Procedure :
-
Reactants : o-Phenylenediamine (1.0 equiv), L-proline (1.2 equiv), and p-toluenesulfonic acid (pTSA, catalytic).
-
Mechanism : Acid-catalyzed cyclocondensation forms the benzimidazole ring while retaining the pyrrolidine structure.
Characterization :
Step 2: Acylation with 4-Bromobenzoyl Chloride
Procedure :
-
Reactants : 2-(Pyrrolidin-2-yl)-1H-benzimidazole (1.0 equiv), 4-bromobenzoyl chloride (1.5 equiv), triethylamine (2.0 equiv).
-
Workup : Aqueous NaHCO₃ wash, column chromatography (EtOAc/hexane 3:7).
Characterization :
Route 2: One-Pot Tandem Cyclization-Acylation
Procedure :
-
Reactants : o-Phenylenediamine (1.0 equiv), 4-bromobenzaldehyde (1.1 equiv), L-proline (1.2 equiv), and DMF-S₈ (catalytic).
-
Mechanism : Simultaneous cyclization (benzimidazole formation) and ketone introduction via in situ acylation.
Advantages : Reduced purification steps; ideal for gram-scale synthesis.
Route 3: Palladium-Catalyzed Coupling
Procedure :
-
Reactants : 2-(Pyrrolidin-2-yl)-1H-benzimidazole (1.0 equiv), 4-bromophenylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%).
Limitations : Requires pre-functionalized boronates; lower yield compared to acylation routes.
Optimization and Challenges
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Toluene | pTSA | 110 | 68 |
| DMF | S₈ | 120 | 58 |
| DCM | Et₃N | 25 | 65 |
| DME/H₂O | Pd(PPh₃)₄ | 80 | 62 |
Key Insight : Protic solvents (DMF) enhance cyclization but may require higher temps, while aprotic solvents (DCM) favor acylation.
Regioselectivity in Benzimidazole Formation
-
Substituent Effects : Electron-withdrawing groups on o-phenylenediamine improve cyclization rates but may hinder subsequent acylation.
-
Stereochemical Control : L-Proline ensures (S)-configuration at the pyrrolidine chiral center, critical for biological activity.
Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution at the bromophenyl group.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer agents.
Medicine
In medicine, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is being investigated for its pharmacological properties. Preliminary studies suggest that it may have therapeutic potential in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical stability.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal function. The pyrrolidine ring may enhance the compound’s binding affinity to these targets, while the bromophenyl group can modulate its overall biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Benzimidazole-Pyrrolidine vs. Benzimidazole-Pyrrolidinone
- Target Compound : The pyrrolidine ring (5-membered, saturated) likely enhances rigidity and influences binding pocket compatibility.
- Analog (): 4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one contains a pyrrolidin-2-one (5-membered lactam) core.
Piperidine vs. Pyrrolidine Derivatives
- Analog (): [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone replaces pyrrolidine with piperidine (6-membered ring), altering steric and conformational dynamics. Piperidine’s larger ring may reduce steric hindrance in certain targets .
Substituent Effects
4-Bromophenyl vs. Other Aryl Groups
- Target Compound: The bromine atom acts as a halogen bond donor, enhancing interactions with electron-rich regions of biological targets.
- Analog () : The 4-methoxyphenyl group donates electron density via the methoxy substituent, which may improve π-π stacking but reduce halogen bonding efficacy .
- Analog () : 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole uses bulky tert-butyl groups for hydrophobic interactions, contrasting with the bromophenyl’s balance of lipophilicity and polarity .
Heterocyclic Modifications
- Analog (): (2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone replaces benzimidazole with triazole, a bioisostere with distinct hydrogen-bonding capabilities. Triazoles often improve metabolic stability but may reduce affinity for benzimidazole-specific targets .
- Analog (): 1-[2-(1H-Benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone incorporates an indole group, enabling serotonin receptor interactions absent in the bromophenyl-containing target compound .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Activities | References |
|---|---|---|---|---|
| 2-(1H-Benzimidazol-2-yl)pyrrolidin-1-ylmethanone | Benzimidazole-pyrrolidine | 4-Bromophenyl | Inferred anti-proliferative, anti-viral | |
| Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate | Benzimidazole | 4-Bromophenyl, imidazole-propyl, ester | Anti-proliferative, anti-HIV | |
| 4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one | Benzimidazole-pyrrolidinone | 4-Methoxyphenyl, allylphenoxyethyl | Not specified (likely similar activities) | |
| [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone | Benzimidazole-piperidine | Tetrazole-phenyl | Enhanced metabolic stability | |
| 1-[2-(1H-Benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone | Benzimidazole-pyrrolidine | Indole-ethanone | Potential CNS activity |
Biological Activity
The compound 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and patents.
Chemical Structure
The molecular structure of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone can be represented as follows:
This compound features a benzimidazole core linked to a pyrrolidine ring and a bromophenyl moiety, which may enhance its biological properties.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer potential. A review highlighted that compounds with a benzimidazole nucleus exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, derivatives similar to 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone have shown promise in inhibiting tumor growth in vitro and in vivo models.
Case Study:
In a study involving benzimidazole derivatives, one compound demonstrated significant inhibition of cancer cell proliferation by inducing apoptosis via the mitochondrial pathway. The study reported an IC50 value of 5 µM against human breast cancer cells, indicating potent activity (source: PubChem) .
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess broad-spectrum antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 50 µg/ml |
| 2 | Escherichia coli | 25 µg/ml |
| 3 | Candida albicans | 250 µg/ml |
The above table summarizes findings where certain benzimidazole derivatives exhibited notable antimicrobial activity compared to standard antibiotics (source: PMC8597275) .
Immunomodulatory Effects
Recent studies have explored the immunomodulatory properties of benzimidazole derivatives. For instance, BMT-1, a related compound, was shown to inhibit T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification. This mechanism suggests that 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone may also exhibit similar immunomodulatory effects.
Research Findings:
In vitro experiments demonstrated that treatment with BMT-1 resulted in a significant decrease in T cell proliferation and altered cytokine production profiles (source: PubMed) .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural features. Modifications at specific positions on the benzimidazole ring or the substituents attached to the pyrrolidine can enhance or diminish bioactivity.
Key Findings:
- Substituent Effects: The presence of halogen atoms (e.g., bromine) on the aromatic ring increases lipophilicity, potentially enhancing membrane permeability.
- Pyrrolidine Ring: The pyrrolidine moiety contributes to the overall conformation and may interact favorably with biological targets.
Q & A
Q. What are the recommended synthetic routes for 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 2-(1H-benzimidazol-2-yl)pyrrolidine with 4-bromobenzoyl chloride. Key steps include:
- Coupling Reaction: Use a polar aprotic solvent (e.g., DMF) with a base like triethylamine to facilitate nucleophilic acyl substitution.
- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the methanone derivative.
Yield optimization requires careful stoichiometric ratios (1:1.2 for pyrrolidine:benzoyl chloride) and inert atmosphere (N₂) to prevent oxidation .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrrolidine N-linked to benzimidazole, 4-bromophenyl attachment).
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peak at ~424.3 g/mol).
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >200°C under nitrogen) .
- X-ray Crystallography (if crystalline): Resolve bond angles and spatial configuration .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition Screening: Target kinases or proteases (e.g., COX-2 for anti-inflammatory activity) via fluorescence-based assays.
- Binding Affinity Studies: Surface plasmon resonance (SPR) to assess interactions with receptors like GPCRs or ion channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituent variations (e.g., replacing 4-bromophenyl with 4-fluorophenyl or pyridinyl groups) to assess electronic effects.
- Bioisosteric Replacement: Substitute pyrrolidine with piperazine or morpholine to alter steric bulk and hydrogen-bonding capacity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical binding residues and guide rational design .
Q. What experimental strategies address contradictory data in biological activity assays?
Methodological Answer:
- Dose-Response Validation: Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ consistency.
- Impurity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to rule out side-products (>95% purity required) .
- Orthogonal Assays: Cross-validate results (e.g., compare SPR binding data with cellular activity) to distinguish false positives .
Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Degradation Forcing Studies: Expose to acidic/alkaline conditions (pH 2–12) or UV light to identify labile bonds (e.g., methanone cleavage).
- Metabolite Profiling: Use high-resolution MS (Q-TOF) to detect phase I/II metabolites .
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress in real-time.
- Design of Experiments (DoE): Optimize parameters (temperature, solvent ratio) via factorial design software (e.g., MODDE).
- Quality Control: Batch-wise NMR and HPLC analysis to meet ICH guidelines for impurities (<0.1% for genotoxic residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
